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Compound of Interest

Compound Name:
Cyclobutanemethanol,

methanesulfonate

CAS No.: 63659-30-3

Cat. No.: B12095798

Get Quote

CAS: 63659-30-3 Formula: C₆H₁₂O₃S Molecular Weight: 164.22 g/mol [1]

Part 1: Executive Summary
Cyclobutylmethyl methanesulfonate (CBMS) is a specialized alkylating agent used in medicinal

chemistry to introduce the cyclobutylmethyl motif into pharmacological scaffolds. This structural

fragment is a critical bioisostere for

-pentyl or phenyl groups, offering unique conformational restriction and metabolic stability
profiles.[1]

As a sulfonate ester, CBMS is a potent electrophile. While this reactivity makes it valuable for

transformations, it also classifies the compound as a Potentially Genotoxic Impurity (PGI). This
guide provides a rigorous technical framework for its synthesis, handling, and application,
emphasizing process safety and impurity control in drug development contexts.

Part 2: Chemical Profile & Physical Properties
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CBMS is typically isolated as a colorless to pale yellow oil. Due to the thermal instability

characteristic of alkyl mesylates, it is often used as a crude intermediate or purified via

chromatography rather than high-temperature distillation.[1]

Property Value / Description Notes

Appearance Colorless to pale yellow liquid
Darkens upon decomposition.

[1]

Density ~1.20 g/mL (Predicted)
Denser than water; separates

well in aqueous workups.

Boiling Point ~230°C (Predicted)

Do not distill at atm pressure.

Risk of exothermic

decomposition >100°C.

Solubility
DCM, THF, Toluene, Ethyl

Acetate

Hydrolyzes slowly in water;

rapid hydrolysis in basic

aqueous media.

Reactivity
High (

Electrophile)

Reacts rapidly with amines,

thiols, and alkoxides.

Stability
Moisture Sensitive / Thermally

Labile

Store at 2–8°C under inert

atmosphere (Ar/N₂).

Part 3: Synthetic Methodology
Reaction Design & Causality
The synthesis of CBMS proceeds via the nucleophilic attack of cyclobutylmethanol on

methanesulfonyl chloride (MsCl).[1]

Base Selection: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to scavenge

the HCl byproduct.

Solvent: Dichloromethane (DCM) is preferred for its solubility profile and low boiling point,

allowing easy removal without thermal stress.
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Temperature Control: The reaction is highly exothermic. Addition of MsCl must occur at 0°C

or lower to prevent side reactions (e.g., elimination or rearrangement of the cyclobutyl ring).

Detailed Protocol
Scale: 10 mmol basis

Setup: Flame-dry a 100 mL round-bottom flask. Purge with Nitrogen.

Solvation: Add Cyclobutylmethanol (0.86 g, 10 mmol) and DCM (20 mL). Cool to 0°C in an

ice/water bath.

Base Addition: Add Triethylamine (1.53 mL, 11 mmol). Stir for 5 minutes.

Mesylation: Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 15 minutes via

syringe pump or pressure-equalizing dropping funnel. Maintain internal temp < 5°C.

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC

(EtOAc/Hexane) for disappearance of alcohol.

Critical Workup (Stability Step):

Quench with saturated NaHCO₃ (20 mL). Do not use strong acid washes; residual acid

catalyzes decomposition.

Extract with DCM (2 x 20 mL).

Wash combined organics with Brine (20 mL).

Dry over anhydrous Na₂SO₄.[2][3]

Isolation: Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C.

Result: Yields CBMS as a viscous oil. Use immediately or store at -20°C.

Synthetic Workflow Diagram
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Caption: Step-by-step synthetic workflow for CBMS, emphasizing thermal control and

neutralization.

Part 4: Mechanistic Reactivity & Applications
Nucleophilic Substitution ( )
CBMS is designed to act as a "hard" electrophile. The methanesulfonate group is an excellent

leaving group (

of conjugate acid ~ -1.9), facilitating attack by nucleophiles.[1]

Key Application: Synthesis of N-(cyclobutylmethyl) amines. This reaction is widely used in the

synthesis of CNS-active agents (e.g., analogs of Sibutramine) where the cyclobutyl group

improves lipophilicity and metabolic stability compared to linear alkyl chains.[1]

Application Protocol: N-Alkylation
Scenario: Alkylation of a secondary amine.[1]

Dissolve secondary amine (1.0 eq) in Acetonitrile or DMF.

Add K₂CO₃ (2.0 eq) to act as a proton scavenger.

Add CBMS (1.1 eq).

Heat to 60°C. Note: Higher temperatures risk elimination of CBMS to methylenecyclobutane.

[1]

Monitor consumption of amine by LC-MS.[1]

Reaction Mechanism Diagram[1]
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Caption: S_N2 mechanism showing the displacement of the mesylate group by a nucleophile.

Part 5: Quality Control & Safety (E-E-A-T)[1]
Genotoxicity Management
Alkyl mesylates, including CBMS, are direct-acting alkylating agents and are classified as

mutagenic impurities (Class 1 in ICH M7 guidelines).

Risk: Potential to alkylate DNA bases (e.g., N7-guanine).[1]

Control Strategy: If CBMS is used in the final step of an API synthesis, the process must

demonstrate purge capability to levels below the Threshold of Toxicological Concern (TTC),

typically 1.5 µ g/day for lifetime exposure.

Analytical Detection
Standard HPLC-UV is often insufficient due to the lack of a strong chromophore in CBMS.[1]

Preferred Method:GC-MS or LC-MS/MS.[1]

Derivatization: For trace analysis, derivatization with pentafluorothiophenol may be required

to enhance sensitivity.

Handling & Stability
Hydrolysis: CBMS hydrolyzes in moist air to form Cyclobutylmethanol and Methanesulfonic

acid (MSA). The formation of MSA creates an autocatalytic decomposition cycle.[1]
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Thermal Hazard: Never distill crude reaction mixtures containing excess MsCl or MSA

without prior neutralization. Thermal runaway can occur above 100°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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